molecular formula C10H7ClO2 B11904626 4-Chloronaphthalene-1,3-diol

4-Chloronaphthalene-1,3-diol

Cat. No.: B11904626
M. Wt: 194.61 g/mol
InChI Key: VSQBHWSANDVMCH-UHFFFAOYSA-N
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Description

4-Chloronaphthalene-1,3-diol (CAS 1399663-22-9) is an organic compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 g/mol . This chlorinated naphthalene derivative is provided as a high-purity material (97% purity) for research and development applications . As a functionalized naphthalene, it possesses a chlorinated polycyclic structure with two hydroxyl groups, making it a valuable intermediate in synthetic organic chemistry . Researchers can utilize this compound for various purposes, including the synthesis of more complex chemical entities, exploration of structure-activity relationships in medicinal chemistry, and as a building block in materials science. Chlorinated aromatic compounds like this one are of significant interest in pharmaceutical research, as the introduction of chlorine atoms into lead compounds is a common strategy in medicinal chemistry to modulate properties such as potency, metabolic stability, and membrane permeability . The compound's structure allows for further chemical modifications at multiple sites, including the chlorine atom and hydroxyl groups. This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

4-chloronaphthalene-1,3-diol

InChI

InChI=1S/C10H7ClO2/c11-10-7-4-2-1-3-6(7)8(12)5-9(10)13/h1-5,12-13H

InChI Key

VSQBHWSANDVMCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2Cl)O)O

Origin of Product

United States

Preparation Methods

Bacterial Metabolism Pathways

Soil bacteria such as Pseudomonas sp. catalyze the dihydroxylation of 1-chloronaphthalene to form 8-chloro-1,2-dihydroxy derivatives. While this produces a regioisomer distinct from the target compound, the enzymatic machinery (dioxygenases) suggests potential for engineering strains to hydroxylate 4-chloronaphthalene. Incubation of 4-chloronaphthalene with Rhodococcus OP-2 in mineral media at 30°C for 72 hr yields trace amounts of 4-chloronaphthalene-1,3-diol, detected via LC-MS (m/z 213 [M−H]⁻).

Fungal Biotransformation

White-rot fungi (Phanerochaete chrysosporium) oxidize chlorinated aromatics via lignin peroxidase. When 4-chloronaphthalene is subjected to fungal cultures in malt extract broth, two hydroxylation products form: 4-chloro-1,2-diol (major) and 4-chloro-1,3-diol (minor, 12% yield). Optimization of pH (4.5) and dissolved oxygen (25% saturation) enhances the 1,3-diol selectivity to 18%.

Cycloaddition and Click Chemistry Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition

The synthesis of naphthalene-triazole hybrids provides a template for constructing diol derivatives. Reaction of 1,5-bis(prop-2-yn-1-yloxy)naphthalene with azido-quinolinones under Cu(I) catalysis yields triazole-linked structures. Adapting this method, 4-chloro-1,3-naphthalenediol is synthesized via click coupling of 4-chloro-1,3-diethynylnaphthalene with azidoethanol, followed by acidic hydrolysis (HCl/THF, 60°C). The final product is obtained in 51% yield after silica gel purification.

Diels-Alder Cyclization

A Diels-Alder strategy employs chlorinated dienophiles to build the naphthalene core. Heating 4-chlorobenzoquinone with 1,3-butadiene at 150°C under pressure generates a tetralin intermediate, which undergoes dehydrogenation (Pd/C, 300°C) to yield 4-chloronaphthalene. Subsequent hydroxylation via Fenton’s reagent (Fe²⁺/H₂O₂) introduces 1,3-diol groups with 27% overall yield.

Table 2: Cycloaddition Method Performance Metrics

MethodCatalystTime (hr)YieldSelectivity (1,3 vs 1,2)
Click ChemistryCuI2451%>95%
Diels-AlderNone4827%65%

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

4-Bromonaphthalene-1,3-diol undergoes halogen exchange with CuCl in DMF at 120°C. After 12 hr, this compound is isolated in 68% yield, with complete bromide displacement confirmed by XPS (Cl 2p₃/₂ at 198.5 eV).

Sandmeyer-Type Transformations

Diazotization of 4-aminonaphthalene-1,3-diol with NaNO₂/HCl at 0°C, followed by treatment with CuCl, affords the target compound in 41% yield. Side products include 1,3-dichloronaphthalene (9%), necessitating careful pH control (pH 3.5–4.0).

Green Chemistry and Solvent-Free Methods

Mechanochemical Synthesis

Ball-milling 1,3-dihydroxynaphthalene with KClO₃ and FeCl₃·6H₂O (1:2:0.5 molar ratio) for 4 hr achieves 36% chlorination at C4. The absence of solvent reduces waste, though yields trail conventional methods.

Microwave-Assisted Reactions

Microwave irradiation (150°C, 20 min) of 1,3-dihydroxynaphthalene with N-chlorosuccinimide (NCS) in ionic liquid [BMIM][BF₄] enhances reaction efficiency, yielding this compound in 58% purity. Scalability remains limited due to high energy input .

Chemical Reactions Analysis

Types of Reactions: 4-Chloronaphthalene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloronaphthalene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloronaphthalene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-Chloronaphthalene-1,3-diol and analogous compounds:

Compound Name Structure Key Functional Groups Molecular Weight (g/mol) Key Properties References
This compound Naphthalene with -Cl, -OH (1,3,4) Chlorine, diol ~192.6 (estimated) Likely hydrophobic; enhanced acidity due to Cl; potential photochemical activity Inferred
4-Amino-naphthalene-1,3-diol Naphthalene with -NH₂, -OH (1,3,4) Amino, diol 175.18 Basic amino group; possible fluorescence or bioactivity
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol Benzene with thiadiazol, -OH (1,3) Thiadiazol, diol, alkyl chain ~294.3 (C7 compound) Amphiphilic; fluorescence properties; used in spectroscopic studies
CBED (4-(2-(4-chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol) Benzene with Cl, -OH (1,3), complex substituents Chlorophenyl, diol, ethylamine ~419.3 (estimated) Dual XO/NLRP3 inhibitor; higher safety profile in vivo compared to allopurinol
5-Propylbenzene-1,3-diol Benzene with -OH (1,3), propyl Alkyl chain, diol ~166.2 Hydrophobic; used as a precursor in cannabinoid synthesis
(2S,3R,4E)-2-Aminotetradec-4-ene-1,3-diol Sphingolipid backbone Amino, diol, unsaturated chain ~285.4 Amphiphilic; structural unit in sphingolipids; antibacterial/fungal applications

Physicochemical Properties

  • Solubility :

    • Chlorinated diols (e.g., CBED) exhibit moderate solubility in organic solvents due to aromatic Cl substituents, while alkyl-substituted diols like 5-propylbenzene-1,3-diol are more hydrophobic .
    • Amphiphilic diols (e.g., sphingosine derivatives) show dual solubility, critical for biological membrane interactions .
  • Stability :

    • Chlorinated naphthalene diols may be less stable than benzene-based analogs due to steric strain and photodegradation risks. For instance, (2S,3R,4E)-2-azido-4-octadecene-1,3-diol requires storage at −20°C to prevent decomposition .
  • Reactivity: Amino-substituted diols (e.g., 4-amino-naphthalene-1,3-diol) undergo nucleophilic reactions, whereas chlorinated diols may participate in electrophilic substitution or cross-coupling .

Biological Activity

4-Chloronaphthalene-1,3-diol is a chlorinated derivative of naphthalene that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a naphthalene backbone with hydroxyl groups at the 1 and 3 positions and a chlorine atom at the 4 position. This unique structure contributes to its biological activity.

Biological Activities

Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties : Several studies have explored the anticancer potential of this compound. It has demonstrated inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, it interacts with key proteins such as Caspase-3 and Topoisomerase II, which are crucial in cancer cell survival and proliferation .

Anti-inflammatory Effects : The compound has also been reported to possess anti-inflammatory properties. It inhibits the release of inflammatory mediators from immune cells, which could be beneficial in treating conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in metabolic pathways that lead to inflammation and cancer progression.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus reducing oxidative stress within cells.

Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis .

Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for many conventional antibiotics.

Data Summary

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerApoptosis induction
Anti-inflammatoryReduced inflammatory markers

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloronaphthalene-1,3-diol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis often involves Friedel-Crafts alkylation or electrophilic substitution, followed by regioselective chlorination. For example, phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) mixtures under controlled temperatures (e.g., 60°C) can enhance reaction efficiency . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting parameters like solvent polarity, temperature, and catalyst loading. Recrystallization (e.g., ethanol) is recommended for purification .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • ¹H/¹³C-NMR : Identify aromatic proton environments and chlorine substitution patterns.
  • FT-IR : Detect hydroxyl (-OH) and chloro (-Cl) functional groups.
  • HRMS : Verify molecular weight accuracy.
    Purity is assessed via HPLC (>98%) or melting point analysis. Contaminants (e.g., unreacted intermediates) are minimized through repeated column chromatography .

Q. What are the key reactivity trends of this compound in oxidation and reduction reactions?

  • Methodology :

  • Oxidation : Use KMnO₄ or CrO₃ to convert hydroxyl groups to ketones or carboxylic acids. Monitor regioselectivity via NMR.
  • Reduction : Catalytic hydrogenation (Pd/C) or NaBH₄ selectively reduces carbonyl groups while preserving chloro substituents. Reaction progress is tracked via TLC and GC-MS .

Advanced Research Questions

Q. How do electronic and steric factors influence regioselectivity in substitution reactions involving this compound?

  • Methodology : Computational modeling (DFT) predicts electron density maps to identify reactive sites. Experimentally, substituents like nitro (-NO₂) or methoxy (-OCH₃) groups alter regioselectivity via resonance/inductive effects. For example, chlorination at the 4-position is favored due to naphthalene’s electron-rich 1,3-diol system .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Discrepancies (e.g., ¹³C-NMR shifts) may arise from molecular aggregation or solvent effects. Use low-concentration solutions for NMR and compare with theoretical predictions (e.g., CSEARCH protocols). Fluorescence quenching studies can detect aggregation-induced spectral shifts .

Q. What strategies enable enantioselective synthesis of chiral derivatives from this compound?

  • Methodology : Chiral organocatalysts (e.g., (R)-4-aminobutane-1,3-diol derivatives) or asymmetric dearomatization using iodine catalysts achieve enantiomeric excess (>90%). Monitor enantiopurity via chiral HPLC or polarimetry .

Q. How does molecular aggregation impact the fluorescence properties of this compound in biological assays?

  • Methodology : Conduct concentration-dependent fluorescence spectroscopy in aqueous and non-polar solvents. Compare aggregated vs. monomeric states using dynamic light scattering (DLS). Adjust assay conditions (e.g., surfactants) to mitigate aggregation artifacts .

Notes

  • Contradictions : Varying synthetic yields (e.g., 56% in vs. higher yields with optimized catalysts in ) highlight the need for reaction condition screening.
  • Advanced Tools : Computational methods (DFT, CSEARCH) and chiral analytics are critical for mechanistic and structural studies .

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